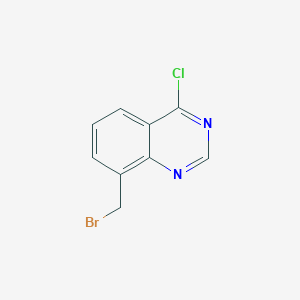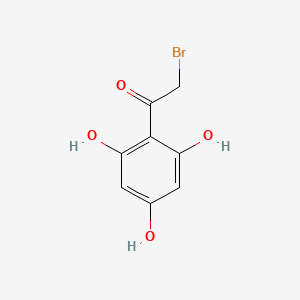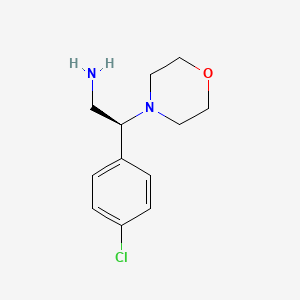![molecular formula C8H8N2O2 B12949950 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative . Another approach involves the use of glyoxal in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Reduction: Formation of 5-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
科学的研究の応用
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1H-benzo[d]imidazol-2-yl)phenylmethanone: Another benzimidazole derivative with similar structural features but different functional groups.
5-(benzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazol-2(3H)-one: Contains a dioxole ring fused to the benzimidazole core, offering different chemical properties and biological activities.
Uniqueness
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its hydroxyl and methyl substituents, which confer distinct chemical reactivity and biological activity. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
6-hydroxy-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7-3-2-5(11)4-6(7)9-8(10)12/h2-4,11H,1H3,(H,9,12) |
InChIキー |
IIZSEADWKWQBGH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
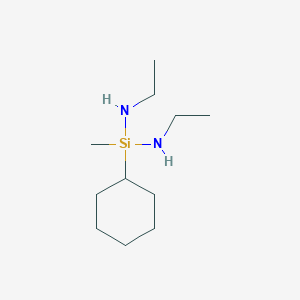
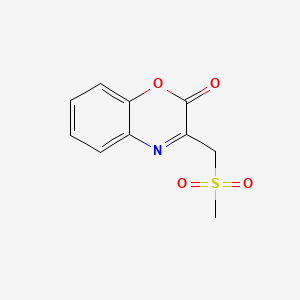
![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
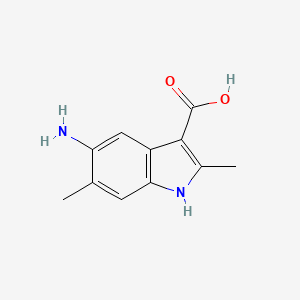
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
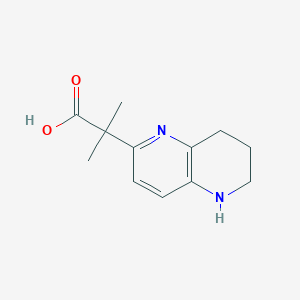
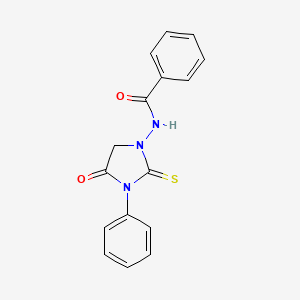
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)
